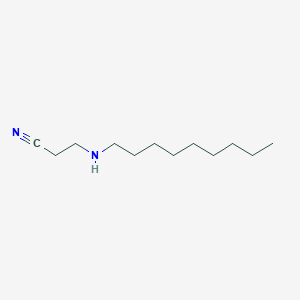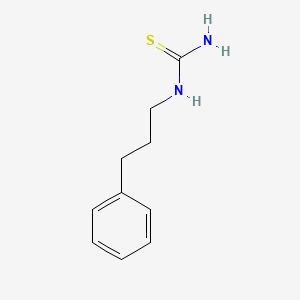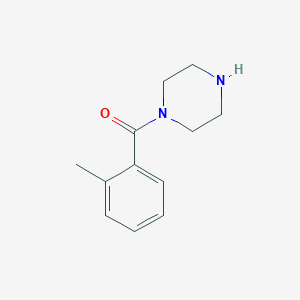
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide" is a derivative of the 1H-pyrazole class, which is known for its potential in medicinal chemistry due to the presence of the pyrazole ring. This ring system is a common motif in various biologically active compounds and pharmaceuticals. The specific bromo and methyl substitutions on the pyrazole ring, along with the carbohydrazide moiety, suggest that this compound could be of interest in the synthesis of new drugs or as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of related 1H-pyrazole derivatives has been reported using efficient routes. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Although the exact synthesis of "4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide" is not detailed, the methodologies used in the synthesis of similar compounds could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction (XRD) . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the substitution pattern on the pyrazole ring. The presence of the bromo and methyl groups would influence the electronic distribution and potentially the reactivity of the molecule.
Chemical Reactions Analysis
1H-pyrazole derivatives are known to participate in various chemical reactions, serving as intermediates for the synthesis of heterocyclic derivatives . The carbohydrazide group in particular can be reactive, potentially engaging in condensation reactions or serving as a precursor for further functionalization. The bromo substituent also offers a site for nucleophilic substitution reactions, which could be exploited in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole derivatives can be influenced by their substituents. For example, solvation energy values and the planarity of the molecule can affect solubility and reactivity . The bromo and methyl groups on the pyrazole ring would contribute to the compound's overall polarity, solubility, and potential to form intermolecular interactions. Additionally, the compound's reactivity could be compared with known substances such as naloxone, cocaine, and scopolamine, based on the electronic transitions and vibrational modes observed in spectroscopic studies .
Aplicaciones Científicas De Investigación
Antibacterial Activity
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have been explored for their antibacterial activities. Compounds like N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have shown strong inhibition against DNA gyrases in bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential as potent DNA gyrase inhibitors (Sun et al., 2013).
Spectroscopic and Molecular Studies
Vibrational spectroscopic investigations, including FT-IR and FT-Raman, have been conducted on derivatives of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. These studies help in understanding the quantum chemical properties and the molecular structure of these compounds, which is crucial for their applications in industrial and biological settings (Pillai et al., 2017).
Antiviral Activities
Research into the synthesis of new pyrazole-based heterocycles, including those derived from 1H-pyrazole-3-carbohydrazide, has shown promising results in terms of antiviral activities. These compounds have been tested against viruses like Herpes simplex type-1 (HSV-1), with some demonstrating a significant reduction in viral plaques (Dawood et al., 2011).
Molecular Docking Studies
Molecular docking studies have been carried out on various derivatives of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide. These studies suggest potential applications in treating diseases like diabetes, as these compounds can act as inhibitors against certain proteins or enzymes (Karrouchi et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Several derivatives of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and tested for their antimicrobial and anti-inflammatory activities. The results indicate that these compounds can be effective against various microbial strains and may have potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Safety And Hazards
The safety information available indicates that “4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFJKYYCUQRFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395728 |
Source


|
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1043909-04-1 |
Source


|
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


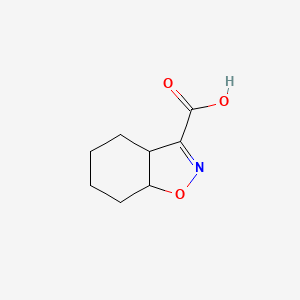
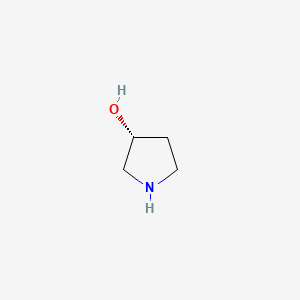

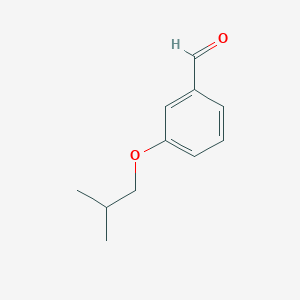
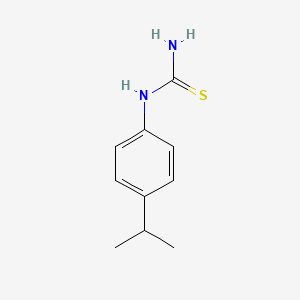
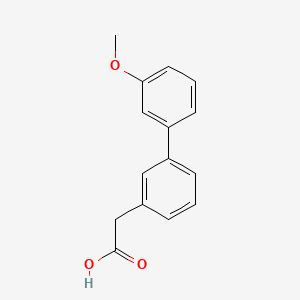
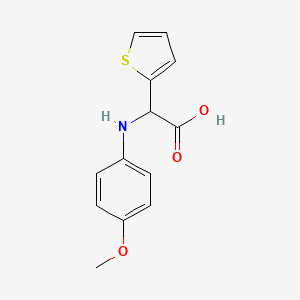
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)

